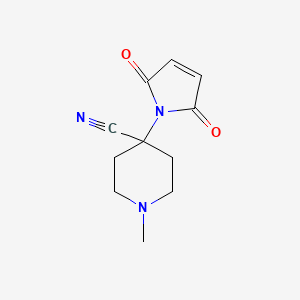

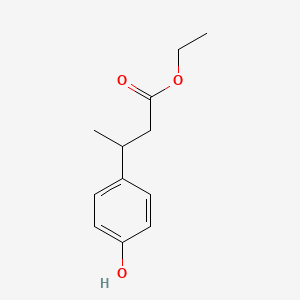

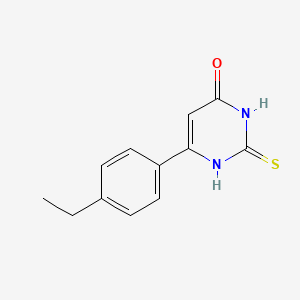

![molecular formula C12H14N2 B1454564 [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine CAS No. 1343813-53-5](/img/structure/B1454564.png)

[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine

Vue d'ensemble

Description

“[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine” is a compound that contains an indole nucleus, which is a common structure found in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the alkylation of a precursor molecule. For example, a compound similar to the one you’re interested in, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives have been used in a variety of chemical reactions. For instance, indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . Additionally, the title compound, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, is a useful synthon in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. Generally, they are crystalline and colorless in nature with specific odors . For a specific compound similar to the one you’re interested in, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, it was found to be yellow crystals with a melting point of 94–96 °C .Applications De Recherche Scientifique

Anticancer Applications

- A study designed indole and substituted triazole structures, leading to derivatives with potent anticancer properties, showing growth inhibitory action against human cancer cell lines. One compound, IT-14, demonstrated promising action in prostate hyperplasia models (Panathur et al., 2013).

Synthetic Chemistry and Medicinal Applications

- Research on iso-Pictet-Spengler reactions with α-ketoamides using indole methanamine derivatives led to the discovery of underexplored indole core structures, relevant in medicinal chemistry (Schönherr & Leighton, 2012).

Intermediate for Pharmacological Agents

- The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine, an intermediate for substances with potential pharmacological properties, was reported (Ogurtsov & Rakitin, 2021).

Antimicrobial Applications

- A study reported the synthesis of new quinoline derivatives with [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Anticonvulsant Agents

- Novel Schiff bases of 3-aminomethyl pyridine were synthesized and exhibited significant anticonvulsant activity (Pandey & Srivastava, 2011).

Protecting Effects in Synthesis

- A study on the synthesis of (indol-2-yl)methanamines with a 9-phenyl-9-fluorenyl protecting group was reported, important for the understanding of stereochemistry in pharmaceutical compounds (Lood et al., 2015).

Synthesis of Novel Compounds

- Research on the novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives was reported, showcasing a new approach to generate these compounds from phenylacetic acid derivatives (Schlosser et al., 2015).

Safety And Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheets (SDS) for each compound. For example, a compound with a similar structure, “(1-methylpyrrolidin-2-yl)methanamine”, has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Orientations Futures

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for further exploration and development of these compounds for therapeutic applications . Their diverse biological activities make them a valuable area of research for the development of new therapeutic agents.

Propriétés

IUPAC Name |

(1-prop-2-enylindol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-6-14-7-5-11-8-10(9-13)3-4-12(11)14/h2-5,7-8H,1,6,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZCJDNLUULVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

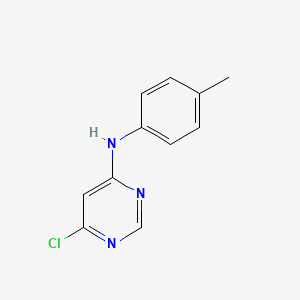

![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)

![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)